2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide
Description
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide (CAS: 577984-38-4) is a triazole-based acetamide derivative featuring:
- A 4-aminotriazole core substituted with a pyridin-4-yl group at position 3.
- A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety.
- A biphenyl-2-yl group as the N-substituent of the acetamide.
Its molecular formula is C₂₃H₁₉N₇OS (average mass: 449.52 g/mol), with a ChemSpider ID and detailed NMR/spectroscopic data confirming its structure .
Properties
Molecular Formula |
C21H18N6OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H18N6OS/c22-27-20(16-10-12-23-13-11-16)25-26-21(27)29-14-19(28)24-18-9-5-4-8-17(18)15-6-2-1-3-7-15/h1-13H,14,22H2,(H,24,28) |
InChI Key |
BXSUGGRHCMXHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the biphenyl group through a Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues include:
- Pyridine substitution position (2-, 3-, or 4-pyridinyl).
- Triazole substituents (amino, allyl, ethyl).
- Acetamide N-aryl groups (biphenyl, phenoxyphenyl, substituted phenyl).
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Pyridine position significantly impacts bioactivity (e.g., VUAA-1 with 3-pyridinyl acts as an Orco ion channel agonist, while 4-pyridinyl analogues may favor antimicrobial activity) .
- Allyl or ethyl substituents on the triazole (vs.
- Higher melting points (e.g., 237–240°C for 5o ) correlate with rigid aromatic substituents.
Antimicrobial and Anti-inflammatory Activity
- N-Substituted aryl-2-({4-[(substituted aryl)...}acetamides (KA1-KA15): Derivatives with electron-withdrawing groups on the phenyl ring (e.g., KA3, KA4) showed potent antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) and anti-inflammatory activity via protein denaturation inhibition .
- 2-((4-amino-5-(furan-2-yl)...)acetamides: Demonstrated anti-exudative activity in rats (10 mg/kg dose), comparable to diclofenac sodium .
Ion Channel Modulation
- VUAA-1 and OLC-12: Act as non-specific agonists of insect Orco ion channels, with EC₅₀ values in the low micromolar range. Structural optimization (e.g., 4-ethylphenyl in VUAA-1 vs. 4-isopropylphenyl in OLC-12) enhances potency .
- N-(4-chloro-2-methylphenyl)...acetamide (578736-90-0) : Similar triazole-pyridinyl scaffold but lacks biphenyl group; activity data pending .
Conflicts/Contradictions :
- and describe similar 4-aminotriazole-4H cores but differ in acetamide substituents (biphenyl-2-yl vs. phenoxyphenyl), which may alter solubility and target selectivity.
- VUAA-1 (3-pyridinyl) vs. OLC-12 (4-pyridinyl) highlights the critical role of pyridine orientation in ion channel activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
